ICG-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
ICG-carboxylic acid can be synthesized through the reaction of indocyanine green with carboxylic acid derivatives. The process involves the use of specific reagents and conditions to achieve the desired product. Common methods include the use of acyl chlorides, anhydrides, and esters with amines . These reactions often require catalysts and specific temperature conditions to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form suitable for medical and research applications .
Chemical Reactions Analysis
Types of Reactions
ICG-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic, alkaline, or neutral medium.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Halides or nucleophiles under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
ICG-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for detecting specific chemical reactions and interactions.
Biology: Employed in fluorescence imaging to study cellular structures and functions.
Medicine: Utilized in diagnostic imaging, such as lymphangiography, intra-operative lymph node identification, and tumor imaging
Industry: Applied in the development of photonic materials and optical devices.
Mechanism of Action
ICG-carboxylic acid exerts its effects through its ability to absorb near-infrared light and release heat within dyed tissues. This property makes it highly effective for imaging applications, as it allows for deep tissue penetration and high-resolution imaging. The compound binds tightly to plasma proteins and is taken up by hepatic parenchymal cells, where it is secreted into the bile .
Comparison with Similar Compounds
ICG-carboxylic acid is unique in its high fluorescence intensity, stability, and biocompatibility. Similar compounds include:
Indocyanine green: The parent compound from which this compound is derived. It shares similar fluorescence properties but lacks the carboxylic acid functionality.
Cyanine dyes: A class of dyes with similar near-infrared fluorescence properties but varying chemical structures and applications
This compound stands out due to its specific absorption peak at 800 nm and its ability to release heat within dyed tissues, making it highly effective for medical diagnostics and research applications .
Properties
Molecular Formula |
C45H50N2O5S |
---|---|
Molecular Weight |
731.0 g/mol |
IUPAC Name |
6-[2-[(1E,3E,5E,7Z)-7-[1,1-dimethyl-3-(4-sulfobutyl)benzo[e]indol-2-ylidene]hepta-1,3,5-trienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]hexanoate |
InChI |
InChI=1S/C45H50N2O5S/c1-44(2)39(46(30-16-8-11-25-41(48)49)37-28-26-33-19-12-14-21-35(33)42(37)44)23-9-6-5-7-10-24-40-45(3,4)43-36-22-15-13-20-34(36)27-29-38(43)47(40)31-17-18-32-53(50,51)52/h5-7,9-10,12-15,19-24,26-29H,8,11,16-18,25,30-32H2,1-4H3,(H-,48,49,50,51,52) |
InChI Key |
HIBVKROMGIHYKL-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)[O-])/C=C/C=C/C=C/C=C\4/C(C5=C(N4CCCCS(=O)(=O)O)C=CC6=CC=CC=C65)(C)C)C |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)[O-])C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)O)C=CC6=CC=CC=C65)(C)C)C |
Origin of Product |
United States |
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